molecular formula C17H25N3O4 B366757 Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate CAS No. 384845-77-6

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

Katalognummer: B366757
CAS-Nummer: 384845-77-6
Molekulargewicht: 335.4g/mol
InChI-Schlüssel: ZOSQMXROQNWUHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with ethyl chloroformate and 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the intermediate: Piperazine is reacted with ethyl chloroformate to form an intermediate compound.

    Reaction with 2-methoxyphenyl isocyanate: The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

384845-77-6

Molekularformel

C17H25N3O4

Molekulargewicht

335.4g/mol

IUPAC-Name

ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-3-24-17(22)20-12-10-19(11-13-20)9-8-16(21)18-14-6-4-5-7-15(14)23-2/h4-7H,3,8-13H2,1-2H3,(H,18,21)

InChI-Schlüssel

ZOSQMXROQNWUHM-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC

Kanonische SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.